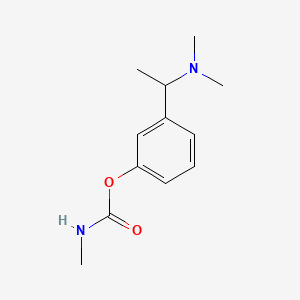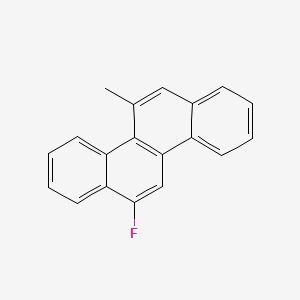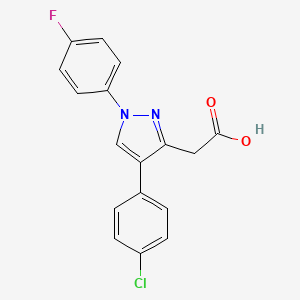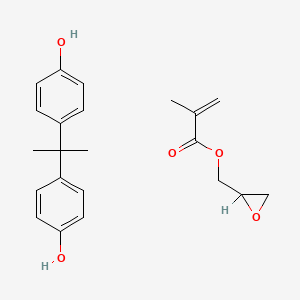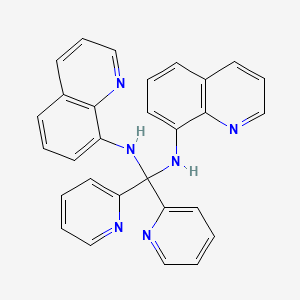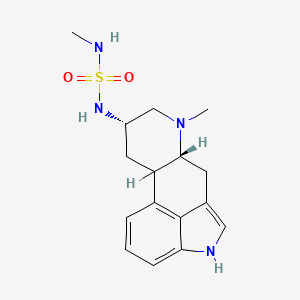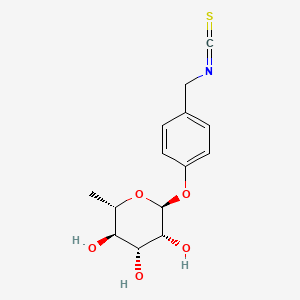
Moringin
Übersicht
Beschreibung
Moringin is a stable isothiocyanate found in Moringa oleifera, a tropical plant widely used in traditional medicines and as a food supplement . It has been widely studied for its bioactivity as hypoglycemic, antimicrobial, anticancer, and in particular for its involvement in nociception and neurogenic pain .
Synthesis Analysis
Moringin is an isothiocyanate that rapidly forms cysteine adducts, which undergo intramolecular cyclization followed by slowly releasing organic amine and raphanusamic acid .
Molecular Structure Analysis
Moringin has a molecular formula of C14H17NO5S and a molecular weight of 311.36 g/mol . It is characterized by the presence of glucosinolates and isothiocyanates .
Chemical Reactions Analysis
Moringin degrades rapidly to several water-soluble products via a pseudo-first-order reaction .
Physical And Chemical Properties Analysis
Moringin has a molecular weight of 311.36 g/mol, an XLogP3 of 1.9, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 7 .
Wissenschaftliche Forschungsanwendungen
Pain Management
Moringin has been found to activate the somatosensory and pain receptor TRPA1 channel in vitro . This suggests that Moringin could potentially be used as a natural analgesic for managing pain.
Antimicrobial Properties
Moringin has been studied for its antimicrobial properties . This could make it a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
Moringin has been shown to inhibit growth, arrest cell-cycle, and induce apoptosis of SH-SY5Y human neuroblastoma cells . This suggests that Moringin could potentially be used in cancer treatment.
Hypoglycemic Effects
Moringin has been found to have hypoglycemic effects . This suggests that it could potentially be used in the management of diabetes.
Anti-inflammatory Properties
Moringin has been studied for its anti-inflammatory properties . This could make it a potential candidate for the treatment of inflammatory diseases.
Nutritional Supplement
Moringa oleifera, from which Moringin is derived, is widely used as a food supplement . Moringin, being a stable isothiocyanate, could potentially contribute to the nutritional benefits of Moringa oleifera.
Water Purification
The seed and leaves powder of Moringa oleifera, which contains Moringin, has water purification properties through flocculation . This suggests that Moringin could potentially be used in water treatment processes.
Cosmetic Applications
Moringa oleifera properties have also been applied to cosmetic and byproducts industries due to the high nutritive and protective properties of its seed oil . Moringin, being a component of this oil, could potentially contribute to these applications.
Wirkmechanismus
Target of Action
Moringin, a stable isothiocyanate from Moringa oleifera, primarily targets the TRPA1 ion channel , a somatosensory and pain receptor . It also targets cell wall and membrane biosynthesis , phosphotransferase system (PTS) , oxidative stress , energy metabolism , and DNA binding in Listeria monocytogenes .
Mode of Action
Moringin acts as a potent and effective agonist of the TRPA1 ion channel, involved in nociceptive function and pain states . In Listeria monocytogenes, moringin damages the integrity of the cell wall and cell membrane, stimulates oxidative stress, interferes with energy metabolism and DNA replication .
Biochemical Pathways
Moringin affects the expression of genes related to the cell wall and membrane biosynthesis, phosphotransferase system (PTS), oxidative stress, energy metabolism, and DNA binding . It increases the expression of p53, p21, and Bax at both the protein and transcriptional level . Moreover, exposure to moringin significantly increases the gene expression of both caspase 3 and 9 and enhances their cleavage, thereby initiating an intrinsic apoptotic cascade .
Pharmacokinetics
It is known that moringin is weakly soluble in water and unstable in aqueous medium
Result of Action
Moringin significantly reduces SH-SY5Y cell growth in a time and concentration-dependent manner through a mechanism involving the activation of apoptotic machinery . It alters the normal progression of cells through the cell cycle, increasing the cell population in both G2 and S phases, as well as decreasing that in the G1 phase . Finally, moringin inhibits nuclear translocation of NF-κB .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Moringin. For instance, Moringin is weakly soluble in water and unstable in aqueous medium . This suggests that the presence of water and the pH of the environment could potentially affect the stability and efficacy of Moringin.
Safety and Hazards
Zukünftige Richtungen
Moringin has been widely studied for its bioactivity, but several traditional uses have yet to be scientifically explored . Therefore, further studies are proposed to explore the mechanistic approach of the plant to identify and isolate active or synergistic compounds behind its therapeutic potential .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[4-(isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-15-7-21/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZIHHJTZPNRCM-CNJBRALLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CN=C=S)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CN=C=S)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993990 | |
| Record name | 4-(Isothiocyanatomethyl)phenyl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Moringin | |
CAS RN |
73255-40-0 | |
| Record name | 4-(α-L-Rhamnosyloxy)benzyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73255-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-L-Mannopyranoside, 4-(isothiocyanatomethyl)phenyl 6-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073255400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Isothiocyanatomethyl)phenyl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




